molecular formula C25H32N2O2 B14398191 1,5-Bis[4-(benzyloxy)butyl]-1H-imidazole CAS No. 89882-45-1

1,5-Bis[4-(benzyloxy)butyl]-1H-imidazole

Cat. No.: B14398191
CAS No.: 89882-45-1
M. Wt: 392.5 g/mol
InChI Key: GJRWOTDHZCKBGW-UHFFFAOYSA-N
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Description

1,5-Bis[4-(benzyloxy)butyl]-1H-imidazole is an organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound features two benzyloxybutyl groups attached to the imidazole ring, making it a unique and versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Bis[4-(benzyloxy)butyl]-1H-imidazole can be achieved through several methods. One common approach involves the reaction of 1H-imidazole with 4-(benzyloxy)butyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

1,5-Bis[4-(benzyloxy)butyl]-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylic positions can yield benzoic acid derivatives, while substitution reactions can introduce various functional groups at the benzylic positions .

Scientific Research Applications

1,5-Bis[4-(benzyloxy)butyl]-1H-imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,5-Bis[4-(benzyloxy)butyl]-1H-imidazole involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy groups can enhance the compound’s binding affinity to these targets, while the imidazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Properties

CAS No.

89882-45-1

Molecular Formula

C25H32N2O2

Molecular Weight

392.5 g/mol

IUPAC Name

1,5-bis(4-phenylmethoxybutyl)imidazole

InChI

InChI=1S/C25H32N2O2/c1-3-11-23(12-4-1)20-28-17-9-7-15-25-19-26-22-27(25)16-8-10-18-29-21-24-13-5-2-6-14-24/h1-6,11-14,19,22H,7-10,15-18,20-21H2

InChI Key

GJRWOTDHZCKBGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCCCC2=CN=CN2CCCCOCC3=CC=CC=C3

Origin of Product

United States

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